3,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound “3,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . The synthesis of these compounds often involves the reaction of hydrazones and isothiocyanates .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . The effect of various substitutions at the 5-position of 2-(2,4 dihydroxy-phenyl)-1,3,4-thiadiazoles on antiproliferative activity against different human tumor cell lines has been examined .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” can be found in databases like PubChem .Scientific Research Applications
Synthesis and Anticancer Evaluation
Compounds containing the 1,3,4-thiadiazole scaffold, including derivatives of benzamide, have been synthesized using microwave-assisted, solvent-free methods. These compounds have shown promising in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies predict their mechanism of action, and ADMET properties suggest good oral drug-like behavior (Tiwari et al., 2017).
Antimicrobial and Antifungal Activity
Derivatives of 1,3,4-thiadiazole have been synthesized and tested for their antimicrobial and antifungal activities. These studies have identified compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, and antifungal activity against Candida albicans. This research suggests the potential for these compounds in antimicrobial applications (Sych et al., 2019).
Carbonic Anhydrase Inhibition
Research into 1,3,4-thiadiazole derivatives has also explored their role as inhibitors of the enzyme carbonic anhydrase (CA), which is significant in various physiological processes. Studies have shown that certain derivatives can inhibit CA activity, suggesting potential applications in treating conditions associated with altered CA activity (Ulus et al., 2016).
Photodynamic Therapy and Photosensitizers
Novel benzothiadiazole derivatives have been synthesized for use in photodynamic therapy (PDT), demonstrating good fluorescence properties and high singlet oxygen quantum yield. These features are crucial for Type II photosensitizers, indicating their potential application in cancer treatment through PDT (Pişkin et al., 2020).
Supramolecular Gelators
N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, highlighting the influence of methyl functionality and multiple non-covalent interactions on their ability to form gels. This research may have implications for the development of new materials and applications in drug delivery systems (Yadav & Ballabh, 2020).
Safety And Hazards
Future Directions
The future directions of research on 1,3,4-thiadiazole derivatives are likely to focus on the development of new compounds with improved pharmacological activities. The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Therefore, new, effective drugs and strategies are still being sought .
properties
IUPAC Name |
3,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-17-8-4-7(5-9(6-8)18-2)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRTYCRCYKQYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
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